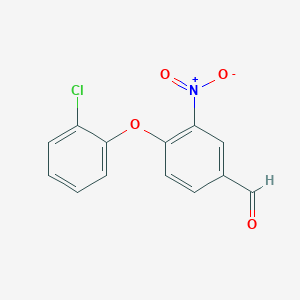

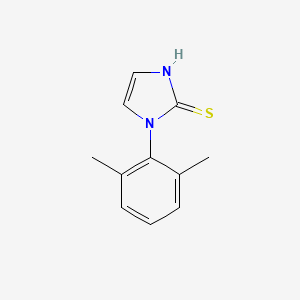

![molecular formula C10H15N3O B2545802 2-甲基-4-[(1-甲基吡咯烷-3-基)氧基]嘧啶 CAS No. 2200807-42-5](/img/structure/B2545802.png)

2-甲基-4-[(1-甲基吡咯烷-3-基)氧基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, a library of pyrimidine carboxamides was prepared using a parallel solution-phase approach starting from itaconic acid, which was transformed into substituted pyrimidine carboxylic acids followed by amidation with aliphatic amines . Another synthesis method for pyrrolo[2,3-d]pyrimidines involved a CuAAC reaction of diazidopyrimidine with ethynylarenes . Additionally, a one-pot oxidative decarboxylation-beta-iodination of amino acids was used to synthesize disubstituted pyrrolidines and piperidines . These methods highlight the versatility of synthetic approaches for creating pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with substituents affecting the overall shape and electronic properties. For example, the introduction of polar substituents can tune the energy of frontier orbitals and the energy gap, while bulky steric substituents can narrow the energy gap . The crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, revealed two conjugated aromatic rings that are almost coplanar .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols leads to the formation of arylpyrrolidinyl pyrimidines . The Cu(I)-catalyzed annulation between 2-aminopyridine and arylidenemalononitriles under oxygen atmosphere is another example of a reaction leading to pyrido[1,2-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of electron-donating groups can impart an intramolecular charge transfer character to the excited states, which can be observed through solvatochromic dynamics . The interaction of a pyrimidine derivative with calf thymus DNA suggested a groove mode of binding via hydrogen bonds . Additionally, the antibacterial activity of a triazolopyrimidine derivative against various microbial strains was evaluated, showing its potential as an antimicrobial agent .

科学研究应用

合成方法

- 嘧啶羧酰胺的平行合成展示了生成相关化合物库的创新方法,可能包括 2-甲基-4-[(1-甲基吡咯烷-3-基)氧基]嘧啶,用于进一步的生物学评估或材料科学应用 (Črček et al., 2012).

抗肿瘤剂

- 源自嘧啶结构的新型经典抗叶酸剂已被探索其抗肿瘤活性,表明嘧啶衍生物在癌症治疗中的治疗潜力 (Gangjee et al., 2005).

杀虫和抗菌潜力

- 嘧啶连接的吡唑杂环已被评估其杀虫和抗菌特性,表明嘧啶衍生物在开发新型杀虫剂和抗生素中的用途 (Deohate & Palaspagar, 2020).

材料科学应用

- 双核氧代钒(IV)配合物中嘧啶环上的铁磁交换耦合表明在磁性材料和分子电子学中具有潜在应用 (Ishida et al., 2001).

新型合成路线

- 涉及嘧啶衍生物的酸催化反应已被开发用于合成复杂分子,可应用于合成 2-甲基-4-[(1-甲基吡咯烷-3-基)氧基]嘧啶相关化合物 (Gazizov et al., 2015).

RNA 的荧光探针

- 胞嘧啶的荧光类似物吡咯-C 已被研究其作为 RNA 结构和动力学中位点特异性探针的潜力,说明了嘧啶衍生物在生物化学和分子生物学研究中的多功能性 (Tinsley & Walter, 2006).

作用机制

未来方向

Future research on “2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological importance of pyrrolidine and pyrimidine derivatives, this compound could be a valuable target for future studies .

属性

IUPAC Name |

2-methyl-4-(1-methylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-11-5-3-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFQCAZBHHDBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

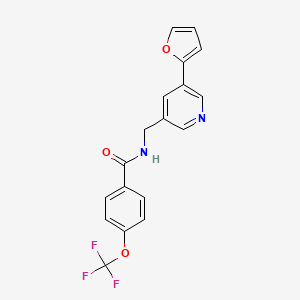

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)

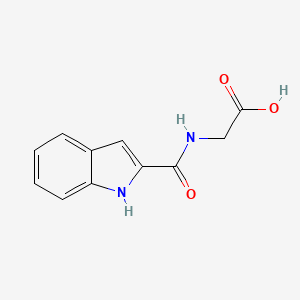

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

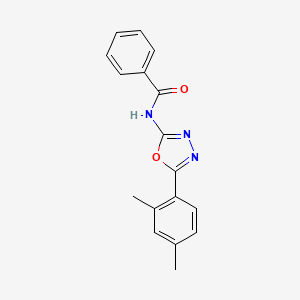

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)